Orthogonal Protection vs. Unprotected L-AHA in SPPS
The target compound carries a Boc protecting group at the α-amine, enabling selective acidolytic deprotection (e.g., TFA) during solid-phase peptide synthesis while leaving the γ-azido moiety intact for subsequent click conjugation. In contrast, unprotected 4-azido-L-homoalanine hydrochloride (L-AHA·HCl, CAS 942518-29-8) lacks any α-amine protection [1]. L-AHA is designed for metabolic labeling in living cells via ribosomal incorporation and cannot be used for site-specific peptide assembly due to free amine reactivity [2]. The Boc-protected form is required for sequence-controlled synthesis of azide-functionalized peptides used in Dolastatin analog development . No direct kinetic comparison exists because unprotected L-AHA fails to produce defined peptide sequences in SPPS—the difference is binary (successful vs. failed synthesis).
| Evidence Dimension | α-Amine protection status for SPPS compatibility |
|---|---|
| Target Compound Data | Boc-protected α-amine; protected until TFA deprotection step |
| Comparator Or Baseline | 4-Azido-L-homoalanine hydrochloride (L-AHA·HCl, CAS 942518-29-8) — free α-amine, no protecting group |
| Quantified Difference | Qualitative — L-AHA cannot be used in sequence-controlled SPPS; Boc derivative enables defined peptide assembly |
| Conditions | Solid-phase peptide synthesis (standard Fmoc/t-Bu or Boc/Bzl protocols) |
Why This Matters
For procurement in peptide synthesis laboratories, the Boc protection determines whether site-specific azide incorporation is possible at all; the unprotected alternative is functionally incompatible with this application.
- [1] Iris Biotech. 4-Azido-L-homoalanine (L-AHA·HCl), Product HAA5730. CAS 942518-29-8. Structure: C₄H₈N₄O₂·HCl, free α-amine. View Source
- [2] Cellco. 4-Azido-L-homoalanine HCl (L-AHA). Application: metabolic labeling, random incorporation during translation. View Source
